molecular formula C15H11ClN2O B1607784 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone CAS No. 23085-45-2

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

Cat. No.: B1607784
CAS No.: 23085-45-2
M. Wt: 270.71 g/mol
InChI Key: NKEGAEKDQQDLAP-UHFFFAOYSA-N
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Description

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chloro group and the phenylethanone moiety in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone typically involves the reaction of 2-chlorobenzimidazole with a suitable phenyl ethanone derivative under specific reaction conditions. One common method involves the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloro group on the benzimidazole ring is replaced by the phenylethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: New benzimidazole derivatives with substituted functional groups.

Scientific Research Applications

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzimidazole: A simpler benzimidazole derivative with similar biological activities.

    1-(2-Hydroxyethyl)imidazole: Another benzimidazole derivative with different functional groups.

    2-Aminoimidazole: Known for its antimicrobial properties.

Uniqueness

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone is unique due to the presence of both the chloro group and the phenylethanone moiety, which may enhance its biological activity and specificity compared to other benzimidazole derivatives. Its unique structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEGAEKDQQDLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367930
Record name 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23085-45-2
Record name 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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